molecular formula C15H18N2O B7474963 3-(Azocane-1-carbonyl)benzonitrile

3-(Azocane-1-carbonyl)benzonitrile

Cat. No. B7474963
M. Wt: 242.32 g/mol
InChI Key: TWUSIWCHIHCGDI-UHFFFAOYSA-N
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Description

3-(Azocane-1-carbonyl)benzonitrile, also known as ACBN, is an organic compound that belongs to the class of azobenzenes. It is commonly used in the field of photochemistry, as a photosensitizer in the production of photochromic materials. ACBN has a unique structure that allows it to undergo photoisomerization, which makes it an ideal candidate for use in various applications, such as data storage, optical switches, and molecular machines.

Mechanism of Action

The mechanism of action of 3-(Azocane-1-carbonyl)benzonitrile involves photoisomerization, which is a process that involves the rearrangement of the molecular structure of the compound upon exposure to light. 3-(Azocane-1-carbonyl)benzonitrile undergoes a reversible trans-cis isomerization upon irradiation with UV light, which makes it an ideal candidate for use in photochromic materials and molecular machines.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-(Azocane-1-carbonyl)benzonitrile, as it is primarily used in the field of photochemistry and materials science. However, some studies have shown that 3-(Azocane-1-carbonyl)benzonitrile can be toxic to certain types of cells, and may have adverse effects on human health if ingested or inhaled.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(Azocane-1-carbonyl)benzonitrile in lab experiments is its unique photochemical properties, which make it an ideal candidate for use in the production of photochromic materials and molecular machines. However, the synthesis of 3-(Azocane-1-carbonyl)benzonitrile is a complex and time-consuming process, which can make it difficult to obtain large quantities of pure 3-(Azocane-1-carbonyl)benzonitrile for use in experiments.

Future Directions

There are several potential future directions for research involving 3-(Azocane-1-carbonyl)benzonitrile. One area of interest is the development of new photochromic materials and molecular machines using 3-(Azocane-1-carbonyl)benzonitrile as a photosensitizer. Another area of interest is the study of the biochemical and physiological effects of 3-(Azocane-1-carbonyl)benzonitrile, which could provide valuable insights into its potential use in medicine and other fields. Additionally, the optimization of the synthesis process for 3-(Azocane-1-carbonyl)benzonitrile could lead to increased yields and improved purity, making it more accessible for use in various applications.

Synthesis Methods

The synthesis of 3-(Azocane-1-carbonyl)benzonitrile is a multistep process that involves the reaction of 4-cyanobenzaldehyde with 1-aminoazocane in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 3-(Azocane-1-carbonyl)benzonitrile. The yield of the synthesis process is typically around 50-60%, and the purity of the final product can be determined using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-(Azocane-1-carbonyl)benzonitrile has been extensively studied for its potential applications in various fields of science, including photochemistry, materials science, and nanotechnology. In photochemistry, 3-(Azocane-1-carbonyl)benzonitrile is used as a photosensitizer in the production of photochromic materials, which can change their color or optical properties upon exposure to light. 3-(Azocane-1-carbonyl)benzonitrile has also been used in the development of molecular machines, which are devices that can perform mechanical work at the molecular level.

properties

IUPAC Name

3-(azocane-1-carbonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-12-13-7-6-8-14(11-13)15(18)17-9-4-2-1-3-5-10-17/h6-8,11H,1-5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUSIWCHIHCGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azocane-1-carbonyl)benzonitrile

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